Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III)

Content Navigation

- 1. General Information

- 2. Baseline Overview: Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) as a Core Precursor

- 3. Why Generic Substitution Fails: The Criticality of the ppy Ligand and Pre-formed Dimer

- 4. Quantitative Evidence Guide: Procurement Differentiation for Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III)

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

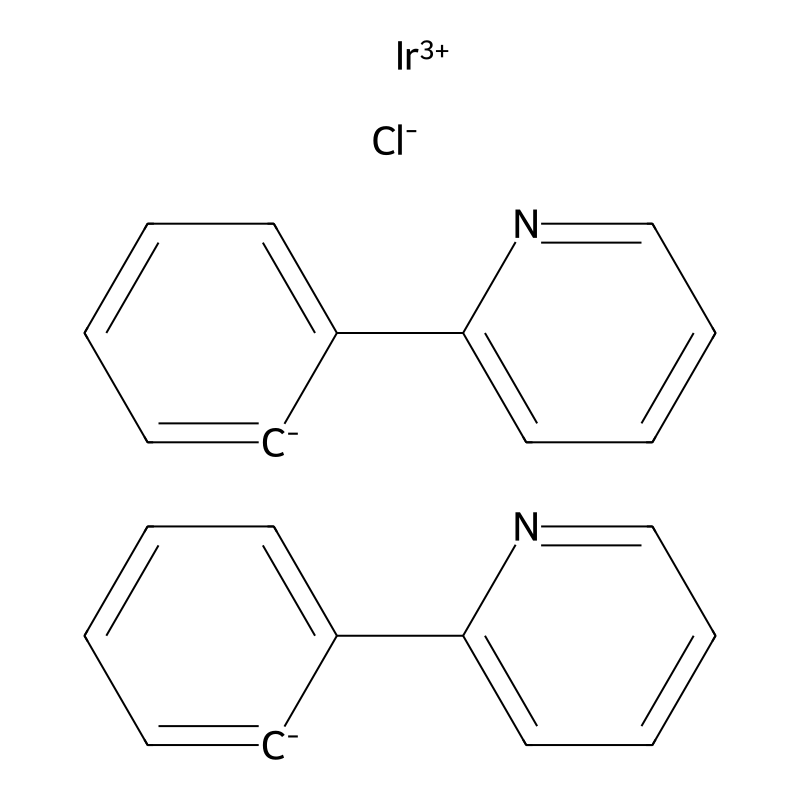

Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) (CAS: 92220-65-0), commonly known as the Ir(ppy)2 dimer, is a fundamental chloro-bridged organometallic precursor. It serves as the industrial and laboratory standard for synthesizing heteroleptic cyclometalated iridium(III) complexes. By providing a pre-formed, highly pure bis-cyclometalated core, it enables the rapid, high-yield coordination of ancillary ligands—such as bipyridines or acetylacetonates—to produce state-of-the-art photoredox catalysts and green-emitting phosphorescent OLED dopants. Procurement of the high-purity dimer bypasses the notoriously sensitive and time-consuming in-house synthesis from iridium trichloride, ensuring strict batch-to-batch reproducibility in critical optoelectronic and catalytic applications [1].

Substituting the Ir(ppy)2 dimer with either raw iridium trichloride hydrate or alternative cyclometalated dimers (such as the fluorinated dfppy or extended-conjugation piq analogs) fundamentally alters processability and application performance. Attempting one-pot syntheses of heteroleptic complexes directly from IrCl3 often results in intractable mixtures of homoleptic and unreacted species, which act as severe luminescence quenchers. Furthermore, substituting the ppy ligands with dfppy or piq drastically shifts the electronic structure of the final complex; dfppy shifts the emission to blue and alters the excited-state redox potential by over 300 mV, while piq shifts emission to the red (~600 nm). Therefore, for applications requiring specific green emission (~510-530 nm) or the exact single-electron transfer (SET) thermodynamic window of standard MacMillan-type photoredox catalysts, the exact Ir(ppy)2 dimer is strictly non-interchangeable [1].

Precursor Yield and Purity vs. In-House Synthesis

Procuring the pre-formed Ir(ppy)2 dimer provides significant workflow advantages over in-house synthesis via the standard Nonoyama method. Reacting IrCl3 hydrate with 2-phenylpyridine requires 24 hours of reflux in 2-ethoxyethanol/water and typically yields only ~75% of the dimer, often contaminated with unreacted salts or monomeric byproducts[1]. In contrast, utilizing the procured >98% pure dimer allows for direct, rapid reaction with ancillary ligands (e.g., dtbbpy) to yield target heteroleptic catalysts in high yields (66-86%) without the risk of residual IrCl3 quenching downstream luminescence [2].

| Evidence Dimension | Synthesis yield and precursor purity |

| Target Compound Data | Procured pre-formed dimer (>98% purity, ready for direct ancillary ligand coordination) |

| Comparator Or Baseline | In-house synthesis from IrCl3 hydrate (~75% yield, 24h reflux, requires rigorous purification) |

| Quantified Difference | Eliminates a 24-hour synthesis step and avoids ~25% yield loss and impurity carryover |

| Conditions | Standard Nonoyama protocol (2-ethoxyethanol/water reflux) vs. direct procurement |

Procuring the pre-formed dimer saves significant synthetic time and ensures the absence of luminescence-quenching impurities critical for OLED and catalytic reproducibility.

Redox Potential Tuning vs. Fluorinated Analogs

The choice of the ppy-based dimer over its fluorinated analog (dfppy dimer) is critical for setting the thermodynamic window of downstream photoredox catalysts. When the Ir(ppy)2 dimer is converted to [Ir(ppy)2(dtbbpy)]+, the resulting catalyst exhibits a specific reduction potential (approx. -1.51 V vs SCE) optimized for standard reductive quenching cycles [1]. Substituting the precursor with the [Ir(dfppy)2Cl]2 dimer yields a complex with significantly altered electronics, typically shifting the redox potential by ~300 mV and making it a stronger oxidant but a weaker reductant[2].

| Evidence Dimension | Downstream catalyst redox potential shift |

| Target Compound Data | ppy-derived complexes (e.g., Ir(ppy)2(dtbbpy)+ reduction potential ~ -1.51 V) |

| Comparator Or Baseline | dfppy-derived complexes (fluorinated analogs) |

| Quantified Difference | ~300 mV shift in redox potential |

| Conditions | Electrochemical characterization of derived heteroleptic catalysts in standard solvents |

The exact redox potential dictates which single-electron transfer (SET) reactions a photoredox catalyst can mediate, making the ppy dimer essential for specific target transformations.

Emission Wavelength Control vs. piq and dfppy Dimers

For optoelectronic applications, the cyclometalating ligand of the precursor dimer strictly dictates the emission color of the final phosphorescent dopant. Complexes synthesized from the Ir(ppy)2 dimer characteristically emit in the green region of the visible spectrum (~510–530 nm) due to the specific HOMO-LUMO gap established by the phenylpyridine ligands[1]. If a buyer substitutes this with the [Ir(piq)2Cl]2 (1-phenylisoquinoline) dimer, the extended conjugation shifts the emission drastically to the red region (~600 nm), while the dfppy dimer shifts it to the blue [2].

| Evidence Dimension | Peak emission wavelength of derived complexes |

| Target Compound Data | ~510–530 nm (Green emission) |

| Comparator Or Baseline | piq dimer derivatives (~600 nm, Red emission) |

| Quantified Difference | ~70-90 nm redshift when substituting ppy with piq |

| Conditions | Photoluminescence spectroscopy of derived cationic or neutral Ir(III) complexes at room temperature |

Strict adherence to the ppy dimer is mandatory for manufacturing green-emitting OLEDs, as ligand substitution completely changes the device's color coordinates.

Synthesis of Standard Photoredox Catalysts

The Ir(ppy)2 dimer is the required starting material for synthesizing benchmark photoredox catalysts like[Ir(ppy)2(dtbbpy)]PF6, which are heavily utilized in pharmaceutical and fine chemical synthesis for visible-light-driven cross-coupling and C-H functionalization [1].

Manufacturing of Green-Emitting OLED Dopants

It is the optimal precursor for producing green phosphorescent emitters (e.g., Ir(ppy)3 or heteroleptic variants) used in the emissive layers of commercial OLED displays, where high precursor purity directly correlates with device lifetime and efficiency[2].

Development of Luminescent Bioimaging Probes

The dimer is used to construct mitochondria-targeted or DNA-binding luminescent probes, where the specific green emission profile and lipophilicity of the ppy ligands provide optimal cellular uptake and signal-to-noise ratios in fluorescence microscopy [3].

References

- [1] D. A. MacMillan et al., 'Enantioselective r-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis', Journal of the American Chemical Society, 2009.

- [2] Z. Liu et al., 'Orange-red and white-emitting diodes fabricated by vacuum evaporation deposition of sublimable cationic iridium complexes', RSC Advances, 2016.

- [3] X. Wang et al., 'Designing a Mitochondria-Targeted Theranostic Cyclometalated Iridium(III) Complex...', Journal of Medicinal Chemistry, 2024.